2-Chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl chloride
Overview
Description
2-Chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl chloride is an organic compound with the molecular formula C6HCl2F3N2O. It is a pyrimidine derivative characterized by the presence of chloro, trifluoromethyl, and carbonyl chloride functional groups. This compound is used in various chemical syntheses and has significant applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl chloride typically involves the reaction of 2-chloro-4-(trifluoromethyl)pyrimidine with phosgene (COCl2). The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
2-Chloro-4-(trifluoromethyl)pyrimidine+Phosgene→2-Chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl chloride
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions with stringent control over temperature, pressure, and reactant concentrations. The use of advanced reactors and purification techniques ensures high yield and purity of the final product .
Types of Reactions:
Substitution Reactions: The compound undergoes nucleophilic substitution reactions due to the presence of the chloro and carbonyl chloride groups.
Hydrolysis: The carbonyl chloride group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophiles: Such as amines and alcohols, are commonly used in substitution reactions.
Hydrolysis Conditions: Typically involve aqueous acidic or basic conditions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted pyrimidine derivatives can be formed.
Hydrolysis Product: The hydrolysis of the carbonyl chloride group yields 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylic acid
Scientific Research Applications
2-Chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl chloride is widely used in scientific research due to its reactivity and functional group versatility. Some of its applications include:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of 2-Chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl chloride involves its reactivity towards nucleophiles. The chloro and carbonyl chloride groups are electrophilic, making the compound susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations and modifications of target molecules .
Comparison with Similar Compounds
2-Chloro-4-(trifluoromethyl)pyrimidine: Lacks the carbonyl chloride group, making it less reactive in certain substitution reactions.
2-Chloro-5-(trifluoromethyl)pyrimidine: Similar structure but different substitution pattern, leading to variations in reactivity and applications.
Uniqueness: 2-Chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl chloride is unique due to the presence of both chloro and carbonyl chloride groups, which enhance its reactivity and versatility in chemical synthesis. This makes it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
2-chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HCl2F3N2O/c7-4(14)2-1-12-5(8)13-3(2)6(9,10)11/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTRSILVUNQWNDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)Cl)C(F)(F)F)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HCl2F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80371543 | |
Record name | 2-Chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80371543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
154934-99-3 | |
Record name | 2-Chloro-4-(trifluoromethyl)-5-pyrimidinecarbonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=154934-99-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80371543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 154934-99-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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